molecular formula C6H12O3 B057638 Ethyl 2-hydroxybutanoate CAS No. 52089-54-0

Ethyl 2-hydroxybutanoate

Cat. No.: B057638
CAS No.: 52089-54-0
M. Wt: 132.16 g/mol
InChI Key: KWWOQRSLYPHAMK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxybutanoate, also known as ethyl α-hydroxybutyrate, is an organic compound with the molecular formula C6H12O3. It is an ester derived from butanoic acid and ethanol, characterized by a hydroxyl group attached to the second carbon of the butanoate chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxybutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxobutanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxybutanol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ethyl 2-oxobutanoate

    Reduction: Ethyl 2-hydroxybutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds and pharmaceuticals.

    Biology: It serves as a precursor in the biosynthesis of certain metabolites and can be used in metabolic studies.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of flavors and fragrances due to its pleasant aroma and in the manufacture of polymers and resins.

Comparison with Similar Compounds

Ethyl 2-hydroxybutanoate can be compared with other similar compounds such as:

    Ethyl 2-hydroxy-2-methylbutanoate: This compound has an additional methyl group, which affects its reactivity and physical properties.

    Ethyl 3-hydroxybutanoate: The hydroxyl group is located on the third carbon, leading to different chemical behavior and applications.

    Ethyl 2-hydroxy-4-methylpentanoate: This compound has a longer carbon chain and a methyl group, resulting in distinct properties and uses.

This compound is unique due to its specific structure, which imparts particular reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl 2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOQRSLYPHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334629
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52089-54-0
Record name Ethyl 2-hydroxybutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52089-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-Hydroxybutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 2-hydroxy-, ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-hydroxybutanoate in chromium chemistry?

A: this compound (ehbaH) plays a crucial role as a ligand in stabilizing the less common oxidation states of chromium, specifically chromium(IV) and chromium(V). [, , , ] This stabilization allows researchers to study the properties and reactivity of these chromium species, which are often transient and difficult to isolate. [, ]

Q2: How does this compound stabilize chromium(IV) complexes?

A: this compound acts as a bidentate ligand, meaning it binds to the chromium(IV) center through two donor atoms. Research using X-ray absorption spectroscopy suggests that at pH 3.5 and in excess ligand, the predominant species is a five-coordinate oxo complex, [CrIVO-(ehbaH)2]0. [] This complexation provides stability to the chromium(IV) ion in aqueous solutions. [, ]

Q3: Are there other ligands besides this compound that can stabilize chromium(IV)?

A: Yes, studies have shown that other 2-hydroxycarboxylates, such as 2-hydroxy-2-methylbutanoate (hmba) and (−)-quinate (qa), can also stabilize chromium(IV) complexes. [] Additionally, ligands like oxalate, malonate, and 2-picolinate can exchange with ehbaH in existing Cr(IV) complexes to form new Cr(IV) species. []

Q4: What is the relevance of studying stabilized chromium(V) complexes?

A: Chromium(V) complexes, such as [CrV(O)(ehba)2]-, are important model compounds in the study of chromium(V) toxicity and its potential role in chromium-induced cancers. [] These studies aim to understand the mechanisms by which chromium(V) interacts with biological molecules like DNA. [, ]

Q5: How do chromium(V) complexes with this compound interact with DNA?

A: Research suggests that bis-chelated chromium(V) complexes with ehbaH can undergo partial aquation, forming more reactive monochelated species. [] These monochelates can then bind to the phosphate backbone of DNA. [] Subsequent one- or two-electron oxidation reactions by the chromium(V) center can lead to DNA strand breaks and other forms of DNA damage. [, ]

Q6: What factors can influence the DNA cleavage activity of chromium(V) ehbaH complexes?

A6: The DNA cleavage activity of these complexes is sensitive to various factors:

  • pH: Activity is observed in a pH range of 4.0-8.0. []
  • Ligand Concentration: Excess ehbaH ligand inhibits DNA cleavage. [, ]
  • Oxygen: Exclusion of oxygen can inhibit cleavage, suggesting a role for oxidative processes. []
  • Organic Solvents: The presence of alcohols, carboxylic acids, or DMSO can inhibit cleavage. []

Q7: What techniques are used to study these chromium complexes?

A7: A variety of techniques are employed to characterize and study these chromium complexes:

  • EPR spectroscopy: Used to study the electronic structure and geometry of chromium(V) complexes. []
  • UV-vis spectroscopy: Provides information about electronic transitions and helps identify different species. []
  • X-ray absorption spectroscopy: Offers insights into the coordination environment and oxidation state of chromium. []
  • Kinetic studies: Used to investigate the rates and mechanisms of reactions involving chromium complexes. [, ]

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